Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate is a complex organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate typically involves the reaction of isonipecotic acid with ethanol. The process includes the esterification of isonipecotic acid to form ethyl isonipecotate, followed by further reactions to introduce the diethylcarbamoyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and subsequent functional group modifications. The reaction conditions are carefully controlled to ensure high yield and purity. Common conditions include maintaining an inert atmosphere and controlling temperature and pressure to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Biology: Employed in the study of biological pathways and molecular interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: A simpler analog with similar structural features.
Icaridin: Another piperidine derivative used as an insect repellent.
Piperidine-4-carboxylic acid ethyl ester: Shares the piperidine ring and ester functional group.
Uniqueness
Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate is unique due to its diethylcarbamoyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-4-19(5-2)17(22)15-8-7-11-21(14-15)16-9-12-20(13-10-16)18(23)24-6-3/h15-16H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBQUIKUXKPHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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